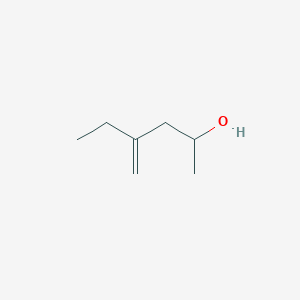

4-Methylidenehexan-2-ol

CAS No.: 63714-12-5

Cat. No.: VC19439377

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63714-12-5 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 4-methylidenehexan-2-ol |

| Standard InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h7-8H,2,4-5H2,1,3H3 |

| Standard InChI Key | YVVYIASFOJHEFX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=C)CC(C)O |

Introduction

Structural and Molecular Characteristics

Comparative Molecular Properties

While direct measurements for 4-methylidenehexan-2-ol are absent, analogous compounds provide benchmarks:

-

4-Methyl-2-hexanol: Molecular weight 116.20 g/mol, density 0.81 g/cm³.

-

(E)-4-Methyl-2-hexene: Molecular weight 98.19 g/mol, boiling point ~120°C .

-

4-Methyl-2-hexanone: Molecular weight 114.19 g/mol, used industrially as a solvent .

The methylidene group likely reduces polarity compared to saturated alcohols, affecting solubility and boiling points.

Synthesis and Reaction Pathways

Industrial Feasibility

No industrial production methods are reported. Scaling up would face hurdles in controlling double-bond geometry and avoiding polymerization during synthesis.

Chemical Reactivity and Mechanistic Behavior

Nucleophilic Substitution

The hydroxyl group’s reactivity in SN1 or SN2 mechanisms depends on steric effects from the methylidene group. For example:

-

SN2: Less favorable due to hindered backside attack.

-

SN1: Carbocation stability at C2 could be enhanced by hyperconjugation with the C4 double bond.

Addition Reactions

The methylidene group may undergo electrophilic additions. For instance, bromination could yield dibromo derivatives, while hydrogenation would produce 4-methyl-2-hexanol .

Biological and Toxicological Profile

Metabolic Pathways

Hypothetically, hepatic enzymes (e.g., alcohol dehydrogenases) would oxidize 4-methylidenehexan-2-ol to 4-methylidene-2-hexanone, analogous to 4-methyl-2-hexanol’s metabolism to 4-methyl-2-hexanone. Phase II conjugation with glucuronic acid is expected.

Toxicity Considerations

While no studies exist, structural analogs suggest:

-

Acute Toxicity: Low to moderate, based on LD₅₀ values for 4-methyl-2-hexanol (>2,000 mg/kg in rats).

-

Irritation: Potential skin and respiratory irritation due to alcohol functionality.

Applications and Industrial Relevance

Fragrance and Flavor Industry

The methylidene group could impart unique olfactory characteristics, making it a candidate for synthetic fragrances. Esters derived from this alcohol might exhibit fruity or floral notes.

Polymer Chemistry

As a diol derivative, it could serve as a monomer in polyurethane production, though stability issues related to the double bond may limit utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume